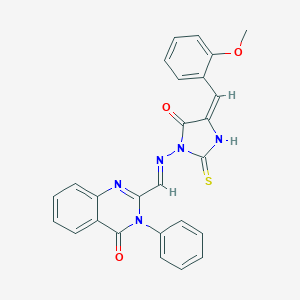
4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- involves the inhibition of various enzymes and signaling pathways involved in cell proliferation, inflammation, and microbial growth. The compound has been found to interact with DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. The compound has also been found to have a bactericidal effect against various strains of bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- have been studied in various in vitro and in vivo models. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of inflammatory mediators and inhibit the growth of bacteria. The compound has been found to have low toxicity in animal models, making it a promising candidate for further development.
実験室実験の利点と制限
The advantages of using 4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- in lab experiments include its low toxicity, high purity, and ease of synthesis. The compound has been found to exhibit potent biological activities at low concentrations, making it a cost-effective option for research. However, the limitations of the compound include its low solubility in water and its limited stability under certain conditions. These factors need to be taken into consideration when designing experiments involving the compound.
将来の方向性
There are several future directions for the research on 4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-. One area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions. The compound's potential as a ligand for the development of metal-based catalysts also needs to be explored further. Additionally, the compound's mechanism of action and its effects on various biological systems need to be studied in more detail to fully understand its potential applications.
合成法
The synthesis of 4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- involves the condensation of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then subjected to a series of reactions, including cyclization, oxidation, and imidazolidine ring formation, to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the development of metal-based catalysts.
特性
| 169471-15-2 | |
分子式 |
C26H19N5O3S |
分子量 |
481.5 g/mol |
IUPAC名 |
2-[(E)-[(4E)-4-[(2-methoxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]iminomethyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H19N5O3S/c1-34-22-14-8-5-9-17(22)15-21-25(33)31(26(35)29-21)27-16-23-28-20-13-7-6-12-19(20)24(32)30(23)18-10-3-2-4-11-18/h2-16H,1H3,(H,29,35)/b21-15+,27-16+ |
InChIキー |
UQPSCYVZEZPVSK-FLFUNREMSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)N2)/N=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)N=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
正規SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)N=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
同義語 |
4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thiox o-1-imidazolidinyl)imino)methyl)-3-phenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




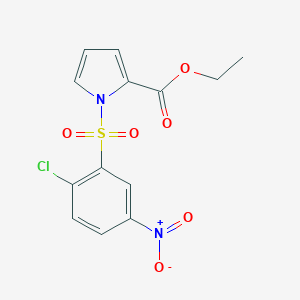

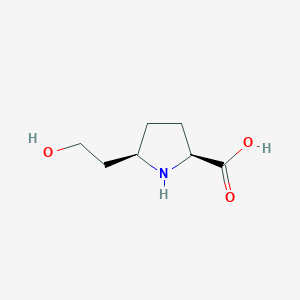


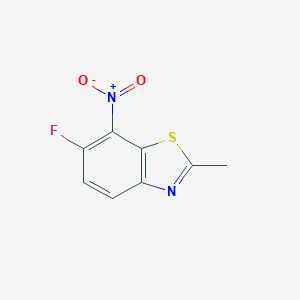
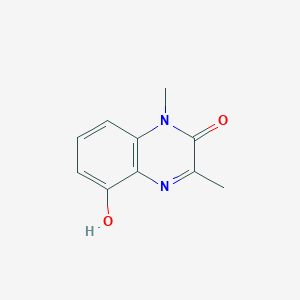


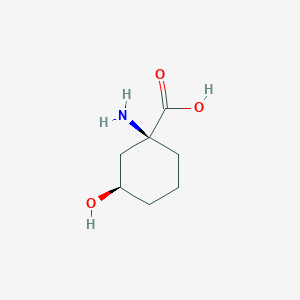
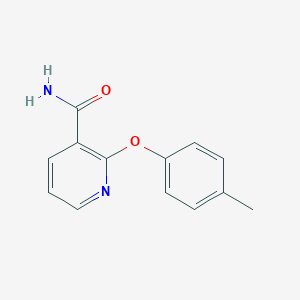
![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)
